molecular formula C17H19N3O5 B2805985 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea CAS No. 710985-91-4

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea

Cat. No.: B2805985
CAS No.: 710985-91-4
M. Wt: 345.355
InChI Key: HTXZWULWBPBZBP-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea is an organic compound that features a urea linkage between a 3,4-dimethoxyphenyl ethyl group and a 3-nitrophenyl group

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties.

Preparation Methods

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-aminophenyl)urea.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s urea linkage and aromatic groups allow it to bind to specific sites on proteins, influencing their activity and function. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-15-7-6-12(10-16(15)25-2)8-9-18-17(21)19-13-4-3-5-14(11-13)20(22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXZWULWBPBZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325433
Record name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

710985-91-4
Record name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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